2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C9H14N2O2S It is characterized by the presence of an imidazole ring substituted with a tert-butyl group and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid typically involves the nucleophilic substitution reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in a dry aprotic solvent like acetonitrile . The resulting intermediate is then treated with a thiol reagent to introduce the sulfanyl group, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to biologically active imidazole derivatives.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the imidazole ring, which is known to bind to metal ions and participate in enzyme inhibition . The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-carboxylic acid: Similar structure but lacks the sulfanyl group.
2-mercaptoimidazole: Contains a sulfanyl group but lacks the tert-butyl and acetic acid moieties.
tert-butyl imidazole: Similar structure but lacks the sulfanyl and acetic acid groups.
Uniqueness
2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid is unique due to the combination of the tert-butyl group, imidazole ring, and sulfanylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a compound characterized by its unique structure, which includes a tert-butyl group, an imidazole ring, and a sulfanylacetic acid moiety. Its molecular formula is C9H14N2O2S, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring is known for its capability to bind metal ions and inhibit enzymes, which may contribute to its antimicrobial and anticancer properties. While the exact mechanisms are still under investigation, preliminary studies suggest that this compound may disrupt cellular processes by interfering with enzyme activity or signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown inhibitory effects on both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial capability.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have indicated that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized from tert-butyl chloroacetate and imidazole in the presence of a base such as sodium hydride. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as imidazole derivatives without the sulfanyl group or acetic acid moieties, this compound demonstrates enhanced biological activity. This unique combination of functional groups appears to synergistically enhance its efficacy against microbial pathogens and cancer cells.
Compound | Biological Activity |
---|---|
Imidazole | Limited antimicrobial properties |
2-Mercaptoimidazole | Moderate anticancer effects |
This compound | Broad-spectrum antimicrobial & potent anticancer activity |
Properties
IUPAC Name |
2-(1-tert-butylimidazol-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)11-5-4-10-8(11)14-6-7(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHIYVCGVVINQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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